molecular formula C20H17ClN2O4S B2957849 (6-Chloro-4-(phenylsulfonyl)quinolin-3-yl)(morpholino)methanone CAS No. 1110976-72-1

(6-Chloro-4-(phenylsulfonyl)quinolin-3-yl)(morpholino)methanone

Cat. No. B2957849
CAS RN: 1110976-72-1
M. Wt: 416.88
InChI Key: JQWZKNASQQZDKK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. They are effective against various Gram-positive and Gram-negative microbial species. The antimicrobial activity is attributed to the substitution on the heterocyclic pyridine ring . This compound could be used to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties.

Anticancer Research

The quinoline nucleus is present in many compounds with anticancer activity. Modifications of quinoline derivatives have led to new structural prototypes that show promise in anticancer research . This particular compound could be part of studies aiming to synthesize and investigate new molecules with enhanced anticancer properties.

Antimalarial Applications

Quinolines exhibit significant antimalarial activities. They are used extensively in the treatment of malaria, and research continues to develop new quinoline-based antimalarial drugs . The compound may contribute to the synthesis of more effective antimalarial medications.

Antidepressant and Anticonvulsant Effects

Research has indicated that quinoline derivatives can have antidepressant and anticonvulsant effects. This makes them potential candidates for the development of new treatments for depression and epilepsy .

Antiviral Properties

Quinoline derivatives have shown antiviral activities, including against HIV. They can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound could be explored for its potential antiviral applications.

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of quinoline derivatives make them useful in the treatment of inflammatory diseases and in the prevention of oxidative stress-related damage . This compound could be investigated for its efficacy in these areas.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

Future Directions

The future directions for the study or use of this compound are not specified in the search results .

properties

IUPAC Name

[4-(benzenesulfonyl)-6-chloroquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-14-6-7-18-16(12-14)19(28(25,26)15-4-2-1-3-5-15)17(13-22-18)20(24)23-8-10-27-11-9-23/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWZKNASQQZDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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